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Compound of Interest

Compound Name: Lasiol

Cat. No.: B15573476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric synthesis of the enantiomers of

Lasiol, an acyclic monoterpene alcohol. The synthesis of (-)-Lasiol is presented based on an

asymmetric conjugate addition of crotylstannane, while the synthesis of (+)-Lasiol is outlined

based on a similar, established methodology.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (-)-Lasiol.
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Step Product
Starting
Material

Reagents
and
Conditions

Yield
Diastereom
eric Ratio

1

(R)-4-

((R)-2,3-

dimethylpent-

4-enoyl)-4-

phenyloxazoli

din-2-one

(R)-4-

phenyloxazoli

din-2-one

1. n-BuLi,

THF, -78 °C;

2. (E)-pent-2-

enoyl chloride

Not Reported
Not

Applicable

2

(2R,3R)-N-

((2R,3R)-2,3-

dimethyl-5-

((tri-n-

butylstannyl)

methyl)hex-4-

enoyl)-4-

phenyloxazoli

din-2-one

(R)-4-

((R)-2,3-

dimethylpent-

4-enoyl)-4-

phenyloxazoli

din-2-one

(E)-crotyl-tri-

n-

butylstannan

e, ZrCl4,

CH2Cl2, –78

to –20 °C

Good 10:1

3
Aldehyde

Intermediate

(2R,3R)-N-

((2R,3R)-2,3-

dimethyl-5-

((tri-n-

butylstannyl)

methyl)hex-4-

enoyl)-4-

phenyloxazoli

din-2-one

O3, CH2Cl2,

–78 °C, then

Ph3P

Not Reported
Not

Applicable

4 (-)-Lasiol
Aldehyde

Intermediate

NaBH4,

EtOH, 0 °C
Not Reported

Not

Applicable

Experimental Protocols
Synthesis of (-)-Lasiol
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This protocol is adapted from the work of Mullins and co-workers, which utilizes an asymmetric

conjugate addition of crotylstannane to a chiral N-enoyl-oxazolidinone.

Step 1: Synthesis of (R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one

To a solution of (R)-4-phenyloxazolidin-2-one in anhydrous tetrahydrofuran (THF) at -78 °C

under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise.

Stir the resulting solution for 30 minutes at -78 °C.

Add a solution of (E)-pent-2-enoyl chloride in anhydrous THF dropwise to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product with ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-enoyl-oxazolidinone.

Step 2: Asymmetric Conjugate Addition

To a solution of the N-enoyl-oxazolidinone from Step 1 in anhydrous dichloromethane

(CH2Cl2) at -78 °C under an inert atmosphere, add zirconium tetrachloride (ZrCl4).

Stir the mixture for 15 minutes at -78 °C.

Add a solution of (E)-crotyl-tri-n-butylstannane in anhydrous CH2Cl2 dropwise.

Allow the reaction mixture to slowly warm to -20 °C over a period of 4 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the layers and extract the aqueous layer with CH2Cl2.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

adduct.

Step 3: Ozonolysis

Dissolve the product from Step 2 in anhydrous CH2Cl2 and cool the solution to -78 °C.

Bubble ozone (O3) through the solution until a blue color persists.

Purge the solution with nitrogen to remove excess ozone.

Add triphenylphosphine (Ph3P) and allow the mixture to warm to room temperature.

Stir for 12 hours.

Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by

flash column chromatography.

Step 4: Reduction to (-)-Lasiol

To a solution of the aldehyde from Step 3 in ethanol (EtOH) at 0 °C, add sodium borohydride

(NaBH4) in portions.

Stir the reaction mixture for 2 hours at 0 °C.

Quench the reaction by the slow addition of water.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield (-)-Lasiol.

Synthesis of (+)-Lasiol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15573476?utm_src=pdf-body
https://www.benchchem.com/product/b15573476?utm_src=pdf-body
https://www.benchchem.com/product/b15573476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of (+)-Lasiol can be achieved by following the same protocol as for (-)-Lasiol,
with the key difference being the use of the enantiomeric chiral auxiliary, (S)-4-

phenyloxazolidin-2-one, in Step 1. This will induce the opposite stereochemistry in the

conjugate addition step, leading to the formation of the (+)-enantiomer of Lasiol.

Visualizations
Experimental Workflow for the Synthesis of (-)-Lasiol
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Click to download full resolution via product page

Caption: Overall workflow for the synthesis of (-)-Lasiol.

Key Chemical Transformations in the Synthesis of (-)-
Lasiol

Key Transformations in Lasiol Synthesis
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Caption: Logical relationship of key chemical transformations.
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To cite this document: BenchChem. [Application Notes and Protocols for the
Enantioselective Synthesis of Lasiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573476#synthesis-of-lasiol-enantiomers-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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